molecular formula C15H17NO9 B8058491 Acedoben Acyl-?-D-glucuronide

Acedoben Acyl-?-D-glucuronide

Cat. No.: B8058491
M. Wt: 355.30 g/mol
InChI Key: UMTXIFPCUCHZHQ-HJHSNUOESA-N
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Description

Acedoben Acyl-?-D-glucuronide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, an acetamidobenzoyl moiety, and a carboxylic acid group, making it a versatile candidate for numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acedoben Acyl-?-D-glucuronide typically involves multi-step organic synthesis. The process begins with the protection of hydroxyl groups, followed by the introduction of the acetamidobenzoyl group through acylation reactions. The final steps involve deprotection and purification to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, large-scale purification methods like crystallization and chromatography are employed to ensure the compound’s purity.

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the creation of complex molecules for pharmaceuticals and materials science.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its multiple functional groups.

Industry: Used in the production of specialty chemicals and as a building block for advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, facilitating binding to active sites. The acetamidobenzoyl group can enhance the compound’s affinity for certain targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • (2S,3S,4S,5R,6S)-6-(4-nitrobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
  • (2S,3S,4S,5R,6S)-6-(4-methoxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Comparison: Compared to its analogs, Acedoben Acyl-?-D-glucuronide exhibits unique properties due to the presence of the acetamidobenzoyl group. This group can influence the compound’s solubility, reactivity, and binding affinity, making it distinct in its applications and interactions.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(4-acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO9/c1-6(17)16-8-4-2-7(3-5-8)14(23)25-15-11(20)9(18)10(19)12(24-15)13(21)22/h2-5,9-12,15,18-20H,1H3,(H,16,17)(H,21,22)/t9-,10-,11+,12-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTXIFPCUCHZHQ-HJHSNUOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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